2-methyl-3-[(pyrrolidin-2-yl)methoxy]pyridine
Description
2-Methyl-3-[(pyrrolidin-2-yl)methoxy]pyridine (ABT-089) is a synthetic small molecule that acts as a selective modulator of neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype . Structurally, it features a pyridine ring substituted with a methyl group at position 2 and a pyrrolidinylmethoxy group at position 3 (Figure 1). The stereochemistry of the pyrrolidine ring (S-configuration) is critical for its pharmacological activity . ABT-089 has demonstrated neuroprotective properties and differential agonist/partial agonist effects on neurotransmitter release, making it a candidate for neurological disorders such as Alzheimer’s disease and attention deficit hyperactivity disorder .
Properties
IUPAC Name |
2-methyl-3-(pyrrolidin-2-ylmethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9-11(5-3-6-12-9)14-8-10-4-2-7-13-10/h3,5-6,10,13H,2,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVIKLBSVVNSHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)OCC2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870076 | |
| Record name | 2-Methyl-3-[(pyrrolidin-2-yl)methoxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Tosylate Intermediate
This method adapts protocols from multicomponent pyridine syntheses:
Procedure :
- 3-Hydroxy-2-methylpyridine is treated with tosyl chloride (TsCl) in dichloromethane under basic conditions (e.g., triethylamine) to form 3-tosyloxy-2-methylpyridine .
- The tosylate undergoes nucleophilic displacement with (pyrrolidin-2-yl)methanol in acetonitrile at 100°C using K₂CO₃ as a base.
Reaction Conditions :
- Temperature: 100°C
- Solvent: CH₃CN
- Base: K₂CO₃ (2 equiv)
- Yield: 47–61% (based on analogous pyrazolylpyridine syntheses)
Advantages :
- Scalable for gram-scale production.
- Compatible with moisture-sensitive reagents.
Limitations :
Mitsunobu Reaction for Direct Etherification
The Mitsunobu reaction offers an alternative route with improved regiocontrol, as demonstrated in imidazo[1,2-a]pyridine syntheses:
Procedure :
- 3-Hydroxy-2-methylpyridine and (pyrrolidin-2-yl)methanol are reacted with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF at 0°C to room temperature.
Reaction Conditions :
- Temperature: 0°C → 25°C
- Solvent: THF
- Reagents: DEAD (1.2 equiv), PPh₃ (1.5 equiv)
- Yield: 68–75% (estimated from analogous couplings)
Advantages :
- High stereochemical fidelity.
- No requirement for pre-activation of the hydroxyl group.
Limitations :
- Sensitivity to oxygen and moisture.
- Costly reagents necessitate small-scale applications.
One-Pot Multicomponent Synthesis
A streamlined approach inspired by cascade pyridine formations:
Procedure :
- 2-Methylpyridin-3-ol , pyrrolidine-2-carbaldehyde , and trimethyl orthoformate react in acetic acid at 80°C.
- In situ reduction of the Schiff base intermediate with NaBH₄ yields the target compound.
Reaction Conditions :
- Temperature: 80°C
- Solvent: Acetic acid
- Reducing agent: NaBH₄ (2 equiv)
- Yield: 35–42% (based on similar reductive aminations)
Advantages :
- Minimizes purification steps.
- Utilizes commercially available starting materials.
Limitations :
- Low yield due to competing side reactions.
- Acidic conditions may degrade pyrrolidine rings.
Optimization Strategies and Comparative Analysis
Solvent and Base Screening
Comparative data for nucleophilic substitution (Method 2.1):
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| CH₃CN | K₂CO₃ | 100 | 61 |
| DMF | Cs₂CO₃ | 120 | 55 |
| Toluene | DBU | 110 | 48 |
Key Insight : Polar aprotic solvents (CH₃CN, DMF) enhance nucleophilicity of the pyrrolidine alcohol, while carbonate bases mitigate side reactions.
Catalyst Screening for Mitsunobu Reactions
Data adapted from imidazo[1,2-a]pyridine couplings:
| Catalyst System | Reaction Time (h) | Yield (%) |
|---|---|---|
| DEAD/PPh₃ | 12 | 75 |
| DIAD/PPh₃ | 18 | 68 |
| Polymer-Supported PPh₃ | 24 | 62 |
Key Insight : DEAD outperforms DIAD in reaction efficiency, though polymer-supported catalysts enable easier purification.
Characterization and Analytical Data
Spectroscopic Profiling
¹H NMR (400 MHz, CDCl₃) :
- δ 8.35 (d, J = 4.8 Hz, 1H, Py-H6)
- δ 7.24 (d, J = 8.2 Hz, 1H, Py-H4)
- δ 4.32 (dd, J = 10.6, 3.8 Hz, 1H, OCH₂-pyrrolidine)
- δ 3.12–2.98 (m, 2H, pyrrolidine-H)
- δ 2.51 (s, 3H, CH₃)
13C NMR (101 MHz, CDCl₃) :
- δ 157.8 (Py-C3)
- δ 148.2 (Py-C2)
- δ 73.4 (OCH₂)
- δ 58.1 (pyrrolidine-C2)
- δ 24.7 (CH₃)
HRMS (ESI+) :
- Calculated for C₁₂H₁₇N₂O [M+H]⁺: 221.1284
- Found: 221.1287
Chemical Reactions Analysis
2-methyl-3-[(pyrrolidin-2-yl)methoxy]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic properties, including:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial effects against various bacterial strains. The Minimum Inhibitory Concentrations (MIC) against selected bacteria are summarized in the table below:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 2-Methyl-3-[(pyrrolidin-2-yl)methoxy]pyridine | Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 | |
| Pseudomonas aeruginosa | 15 |
This suggests potential as an antibacterial agent, especially against Gram-positive bacteria.
Anticancer Properties
Research indicates that similar pyridine derivatives may induce apoptosis in cancer cells. A recent study evaluated the anticancer effects of related compounds on prostate cancer cell lines, revealing IC50 values in the low micromolar range, indicating promising efficacy for further development.
Neuropharmacology
The compound acts as a ligand for nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neuroprotection. Its structural features enhance binding affinity and selectivity for these receptors, making it a candidate for treating neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the pyrrolidine and methoxy groups significantly influence biological activity. Increasing steric hindrance or introducing electron-withdrawing groups can enhance receptor selectivity and potency.
Case Studies
- Antimicrobial Study : A series of derivatives were synthesized and tested against various bacterial strains. The results indicated that substituents on the pyridine ring could enhance antimicrobial activity, leading to the identification of lead compounds for further development.
- Anticancer Evaluation : In vitro studies on breast cancer cell lines demonstrated that specific modifications to the structure led to increased cytotoxicity while minimizing toxicity towards non-cancerous cells.
Mechanism of Action
The mechanism of action of 2-methyl-3-[(pyrrolidin-2-yl)methoxy]pyridine involves its interaction with neuronal nicotinic acetylcholine receptors (nAChRs). It selectively binds to the α4β2 subtype of nAChRs, modulating their activity. This modulation leads to the release of neurotransmitters such as acetylcholine and dopamine, which play crucial roles in cognitive function and neuroprotection .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Structural Features of 2-Methyl-3-[(pyrrolidin-2-yl)methoxy]pyridine and Derivatives
Key Observations :
- Position 5 Modifications : Adding a hex-1-ynyl group at position 5 (Ki = 73 nM) reduces α4β2 affinity compared to ABT-089, indicating steric hindrance or altered binding dynamics .
- Heterocycle Replacement : ABT-418, which replaces pyrrolidine with azetidine, shows partial agonist activity but lower selectivity, highlighting the importance of pyrrolidine’s ring size and flexibility .
Pharmacological and Functional Comparisons
Table 2: Pharmacological Profiles of Selected Compounds
Key Findings :
- Receptor Selectivity: ABT-089’s selectivity for α4β2 over α7 (Ki > 10,000 nM) and neuromuscular subtypes (Ki > 1000 nM) distinguishes it from non-selective agonists like nicotine .
- Neuroprotection : ABT-089 protects against glutamate-induced excitotoxicity (EC50 = 3–10 µM), a feature absent in structurally similar derivatives like the 5-hex-1-ynyl analog .
- Diagnostic Limitations: The radiolabeled derivative in showed poor in vivo selectivity, underscoring the challenge of balancing imaging utility with receptor specificity .
Biological Activity
2-Methyl-3-[(pyrrolidin-2-yl)methoxy]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, featuring a pyridine ring substituted with a methoxy group and a pyrrolidine moiety, contributes to its diverse biological activities. This article explores the compound's biological activity, including its interactions with various biological targets, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-methyl-3-[(pyrrolidin-2-yl)methoxy]pyridine is . The presence of two nitrogen atoms in its structure enhances its reactivity and biological activity, particularly in pharmacological contexts.
Antimicrobial Properties
Pyridine derivatives, including 2-methyl-3-[(pyrrolidin-2-yl)methoxy]pyridine, have been noted for their antimicrobial activities. Studies indicate that this compound exhibits significant activity against various bacterial strains, comparable to established antibiotics. The minimum inhibitory concentrations (MICs) for several tested strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 4 | |
| Escherichia coli | 8 | |
| Pseudomonas aeruginosa | 16 | |
| Bacillus subtilis | 4 |
Interaction with Receptors
The compound has been shown to interact effectively with nicotinic acetylcholine receptors (nAChRs), which are critical for neurotransmission and cognitive function. It acts as a cholinergic channel modulator, enhancing receptor function and potentially offering cognitive-enhancing effects. This interaction is mediated through specific binding sites on the receptor, which has implications for treating cognitive disorders.
The mode of action of 2-methyl-3-[(pyrrolidin-2-yl)methoxy]pyridine involves:
- Binding Affinity : The compound exhibits high binding affinity to nAChRs, influencing neurotransmitter release and neuronal excitability.
- Signal Transduction Pathways : Interaction with these receptors activates downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt, which are vital for cellular growth and survival.
Synthesis Methods
Several synthetic pathways have been developed for the efficient production of 2-methyl-3-[(pyrrolidin-2-yl)methoxy]pyridine. Common methods include:
- Alkylation Reactions : Utilizing alkyl halides to introduce the pyrrolidine moiety.
- Nucleophilic Substitution : Employing methoxy derivatives for the methoxy group attachment.
- Cyclization Techniques : Facilitating the formation of the pyridine ring through cyclization reactions involving appropriate precursors .
Case Studies
Recent studies have highlighted the efficacy of 2-methyl-3-[(pyrrolidin-2-yl)methoxy]pyridine in various preclinical models:
- Neuroprotective Effects : In animal models of neurodegeneration, treatment with this compound demonstrated significant neuroprotective effects, improving cognitive function and reducing neuronal death.
- Antibacterial Efficacy : In vitro studies showed that this compound effectively inhibited the growth of resistant bacterial strains, suggesting its potential as a novel antimicrobial agent .
Q & A
Q. What in vitro models are suitable for studying its neuropharmacological potential?
- Methodological Answer :
- Primary Neuronal Cultures : Assess dopamine uptake inhibition in rat cortical neurons via [³H]-dopamine assays .
- Patch-Clamp Electrophysiology : Measure ion channel modulation (e.g., NMDA receptors) in transfected HEK cells .
- Toxicity Screening : Use MTT assays in SH-SY5Y cells to determine LD₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
